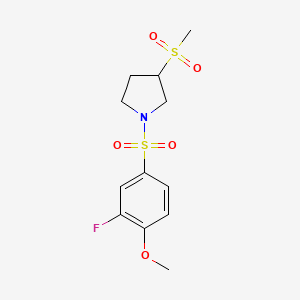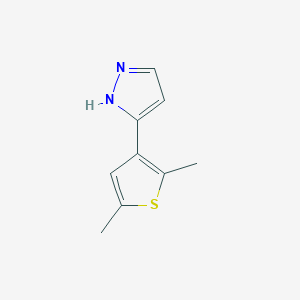
2-Chloro-2-methylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-methylbutanenitrile is a chemical compound with the CAS Number: 408319-68-6 . It has a molecular weight of 117.58 and its IUPAC name is 2-chloro-2-methylbutanenitrile .
Synthesis Analysis
The synthesis of 2-Chloro-2-methylbutanenitrile involves the use of 2-Methyl-2-Butanol in combination with HCl in a SN1 mechanism reaction . The rate of the SN1 reaction is given by the equationrate = k [E+] , where k is the rate constant and [E+] is the concentration of the electrophile . Molecular Structure Analysis
The InChI code for 2-Chloro-2-methylbutanenitrile is1S/C5H8ClN/c1-3-5(2,6)4-7/h3H2,1-2H3 . This code provides a standard way to encode the molecular structure using text. Chemical Reactions Analysis
The chemical reaction involved in the synthesis of 2-Chloro-2-methylbutanenitrile is a substitution mechanism reaction . This reaction exhibits first-order kinetics .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-2-methylbutanenitrile include a molecular weight of 117.58 .Scientific Research Applications
Conformational Studies
Research on molecular conformations, such as the study by Ikawa and Whalley (1984), investigates the effects of pressure on internal rotation angles in related chemical compounds. They focused on 1,2‐dichloroethane in 2‐methylbutane solution, providing insights that could be relevant to understanding the behavior of 2-Chloro-2-methylbutanenitrile under similar conditions (Ikawa & Whalley, 1984).
Combustion and Energy Research
A 2015 study by Park et al. explored 2-methylbutanol, a compound similar to 2-Chloro-2-methylbutanenitrile, for its potential as a biofuel. This research included ignition delay times and flame speed data, vital for understanding combustion processes (Park et al., 2015).
Molecular Motion Analysis
The study of molecular motion, as conducted by Powles and Gutowsky (1953), explored proton magnetic resonance in compounds like neopentane and 2-chloro-2-nitropropane. Their findings contribute to a broader understanding of molecular dynamics that could be applied to 2-Chloro-2-methylbutanenitrile (Powles & Gutowsky, 1953).
Renewable Chemicals and Fuels
Taylor, Jenni, and Peters (2010) researched the dehydration of isobutanol, a process relevant to transforming compounds like 2-Chloro-2-methylbutanenitrile into useful chemicals or fuels (Taylor, Jenni, & Peters, 2010).
Polymerization Processes
The living cationic polymerization of isobutylene, as studied by Fodor, Bae, and Faust (1998), provides insights into chemical processes that could be relevant for manipulating 2-Chloro-2-methylbutanenitrile in industrial applications (Fodor, Bae, & Faust, 1998).
SN1 Hydrolysis Reaction Studies
Kim and Baird (2001) investigated the SN1 hydrolysis of 2-chloro-2-methylbutane, providing a direct link to understanding the chemical behavior of 2-Chloro-2-methylbutanenitrile in similar reactions (Kim & Baird, 2001).
Isomerization and Rearrangement Research
Roberts and Yancey (1955) explored the rearrangements in carbonium-ion type reactions, which is crucial for understanding how 2-Chloro-2-methylbutanenitrile might behave under similar conditions (Roberts & Yancey, 1955).
Biofuel Production
Research by Bastian et al. (2011) on anaerobic 2-methylpropan-1-ol production in Escherichia coli highlights the potential of using similar compounds, like 2-Chloro-2-methylbutanenitrile, in biofuel production (Bastian et al., 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-chloro-2-methylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN/c1-3-5(2,6)4-7/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVBLEXFHLUETC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-methylbutanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-methyl-2-(methylsulfanyl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyrimidine-4-carboxamide](/img/structure/B2912818.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2912819.png)




![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2912826.png)

![2-(4-bromophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2912829.png)


![methyl [4-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2912837.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2912839.png)
